4-Ethynylbenzaldehyde
Overview
Description
4-Ethynylbenzaldehyde, also known as para-ethynylbenzaldehyde, is an organic compound with the molecular formula C₉H₆O. It is an ethynyl derivative of benzaldehyde and can also be viewed as a formylated derivative of phenylacetylene. This compound is characterized by the presence of an ethynyl group (C≡C) attached to the benzene ring at the para position relative to the aldehyde group (CHO). It appears as a white or yellow solid and has a melting point of 89–93°C .
Mechanism of Action
Target of Action
As an organic compound, it is an ethynyl derivative of benzaldehyde
Mode of Action
It is known that the ethynyl functionality of 4-ethynylbenzaldehyde may undergo a sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .
Biochemical Analysis
Biochemical Properties
4-Ethynylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks. It interacts with enzymes and proteins through its ethynyl functionality, which can undergo coupling reactions. For instance, the ethynyl group of this compound can participate in Sonogashira coupling reactions with other molecules, forming complex structures . These interactions are crucial for the synthesis of advanced materials and have implications in biochemical research.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, this compound can impact metabolic pathways by interacting with enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The ethynyl group allows it to form covalent bonds with specific enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular functions. The compound’s ability to undergo coupling reactions also plays a role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to different cellular compartments. These interactions determine its localization and accumulation within cells, which in turn affect its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzaldehyde can be synthesized through the Sonogashira coupling reaction. The process involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent and triethylamine as the base. The intermediate product, 4-(trimethylsilyl)ethynylbenzaldehyde, is then treated with a base such as potassium carbonate to remove the trimethylsilyl group, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and catalysts, as well as the reaction time and temperature.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzaldehyde undergoes various chemical reactions, including:
Sonogashira Coupling: The ethynyl group can participate in further Sonogashira coupling reactions with other halogenated aromatic compounds to form more complex structures, such as symmetrical dialdehydes.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalyst, copper iodide, tetrahydrofuran, triethylamine, and potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Sonogashira Coupling: Symmetrical dialdehydes like 4,4’-(ethyne-1,2-diyl)dibenzaldehyde.
Oxidation: 4-ethynylbenzoic acid.
Reduction: 4-ethynylbenzyl alcohol.
Scientific Research Applications
4-Ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology and Medicine: While specific biological applications are less documented, derivatives of this compound may be explored for their potential biological activities.
Comparison with Similar Compounds
4-Formylphenylacetylene: Similar structure with an ethynyl group and an aldehyde group.
4-Ethynylbenzyl Alcohol: Contains an ethynyl group and a hydroxyl group instead of an aldehyde group.
4-Ethynylaniline: Contains an ethynyl group and an amino group instead of an aldehyde group.
Uniqueness: 4-Ethynylbenzaldehyde is unique due to the combination of the ethynyl and aldehyde functional groups, which provide distinct reactivity patterns. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethynylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHQBQFJYJLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377992 | |
Record name | 4-Ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63697-96-1 | |
Record name | 4-Ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Ethynylbenzaldehyde?
A1: this compound is an organic compound with the molecular formula C9H6O and a molecular weight of 130.14 g/mol. Its structure consists of a benzene ring substituted with an aldehyde group at the 1-position and an ethynyl group at the 4-position.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. These include:
- NMR Spectroscopy: [, ] Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.
- IR Spectroscopy: [, ] IR spectroscopy reveals characteristic absorption bands associated with specific functional groups, such as the aldehyde and alkyne moieties.
- UV-Vis Spectroscopy: [, ] UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which can be correlated with its structure and conjugation.
Q3: How is this compound utilized in material science?
A3: this compound serves as a valuable building block in material science due to its terminal alkyne group. This functionality enables its participation in various reactions, including:
- Click Chemistry: The alkyne group readily undergoes click reactions, facilitating the formation of triazole rings. This versatile reaction is utilized for attaching this compound to polymers or surfaces. []
- Polymerization: this compound acts as a monomer in polymerization reactions, forming conjugated polymers with interesting optoelectronic properties. []
- Surface Modification: The alkyne group allows for grafting this compound onto various surfaces, enabling the modification of surface properties. This is particularly relevant in developing sensors and molecular electronics. [, ]
Q4: Can this compound be used to create molecular bridges?
A4: Yes, this compound plays a crucial role in constructing molecular bridges, particularly between silicon electrodes. [, ] The process involves:
Q5: How does the structure of this compound affect its ability to form supramolecular structures?
A5: The structure of this compound, specifically the presence of the aldehyde group, allows it to participate in C–H⋯O hydrogen bonding interactions. These interactions play a crucial role in directing the molecular packing and the formation of supramolecular structures like infinite chains. []
Q6: Are there any known applications of this compound in the development of luminescent materials?
A6: Yes, this compound serves as a precursor for synthesizing luminescent platinum (II) diimine bis(acetylide) complexes. [, ] These complexes exhibit interesting photophysical properties, including strong emission in solution, making them suitable for applications in areas such as:
Q7: Has this compound been explored in the context of free radical chemistry?
A7: Yes, this compound acts as a starting material for synthesizing stable free radical paramagnetic monomers containing aminoxylamine oxide moieties. [] This is achieved through a condensation reaction with 2,3-dimethyl-2,3-butanediyldihydroxylamine, followed by oxidation. These stable free radicals have potential applications in the development of organic magnetic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.